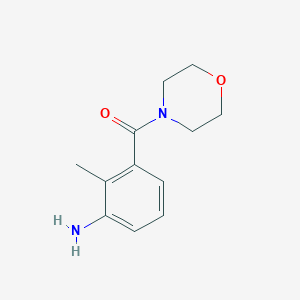

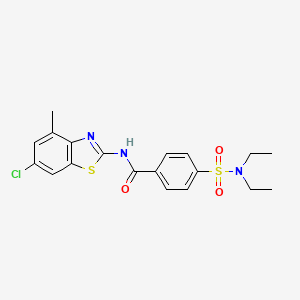

2-Methyl-3-(morpholine-4-carbonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

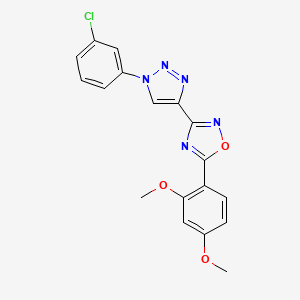

“2-Methyl-3-(morpholine-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholines, which includes compounds like “2-Methyl-3-(morpholine-4-carbonyl)aniline”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis

The InChI code for “2-Methyl-3-(morpholine-4-carbonyl)aniline” is 1S/C12H16N2O2/c1-9-8-10 (2-3-11 (9)13)12 (15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Methyl-3-(morpholine-4-carbonyl)aniline” is a powder at room temperature . It has a molecular weight of 220.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

1. Inhibitors of Src Kinase Activity

One significant application of compounds related to 2-Methyl-3-(morpholine-4-carbonyl)aniline is in the inhibition of Src kinase activity. Boschelli et al. (2001) found that analogues containing the morpholine group, similar to 2-Methyl-3-(morpholine-4-carbonyl)aniline, showed increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

2. Anticancer Activity

Compounds with structures related to 2-Methyl-3-(morpholine-4-carbonyl)aniline have demonstrated potential in anticancer research. A study by Malebari et al. (2021) on s-triazine derivatives, which incorporated morpholine and aniline moieties, showed significant cytotoxicity against breast cancer cell lines. These compounds, including one which contains morpholine, aniline, and glycylglycinate methyl ester, induced cell cycle arrest and apoptosis in cancer cells (Malebari et al., 2021).

3. Applications in Organic Synthesis

In the field of organic synthesis, compounds akin to 2-Methyl-3-(morpholine-4-carbonyl)aniline are used in various reactions. For example, Kochergin et al. (2012) demonstrated the use of morpholine in reactions with 2-chloro-6-thio-7-methylpurine, leading to products useful in further chemical synthesis (Кочергин et al., 2012).

4. Fluorescence Quenching Studies

Research on fluorescence quenching is another area where similar compounds have been utilized. Deepa et al. (2012) studied the fluorescence quenching of LD-425 by aromatic amines, including morpholine, providing insights into the interactions of these compounds at a molecular level (Deepa et al., 2012).

5. Antimicrobial Activity

In the field of antimicrobial research, Subhash and Bhaskar (2020) designed and synthesized derivatives that included morpholin-4-yl and aniline groups. These compounds showed significant activity against various bacterial and fungal strains (Subhash & Bhaskar, 2020).

6. Anticonvulsant Activity

Compounds structurally related to 2-Methyl-3-(morpholine-4-carbonyl)aniline have been explored for their potential anticonvulsant properties. Edafiogho et al. (1992) synthesized a series of enaminones from cyclic beta-dicarbonyl precursors, including morpholine and aniline, and evaluated them for anticonvulsant activity, revealing promising results (Edafiogho et al., 1992).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping the container tightly closed .

Propiedades

IUPAC Name |

(3-amino-2-methylphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGPWJXLWMROQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(morpholine-4-carbonyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826031.png)